molecular formula C14H6K2O8S2 B084365 Potassium anthraquinone-1,8-disulfonate CAS No. 14938-42-2

Potassium anthraquinone-1,8-disulfonate

Cat. No. B084365
CAS RN: 14938-42-2
M. Wt: 444.5 g/mol
InChI Key: PWPFDCNGQQSVJK-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of potassium anthraquinone-1,8-disulfonate and its derivatives often involves sulfonation reactions of anthraquinone under specific conditions. For instance, lanthanide coordination complexes with anthraquinone-1,8-disulfonate have been synthesized via hydrothermal methods, demonstrating the compound's ability to act as an anionic ligand and participate in the formation of bimetallic complexes (Cao et al., 2021).

Molecular Structure Analysis

The molecular structure of potassium anthraquinone-1,8-disulfonate and its coordination complexes have been explored through various analytical techniques. Studies have shown that it can form isostructural series of lanthanide coordination complexes, indicating its versatile binding capabilities. The ligand's ability to chelate and bridge metal ions, along with inter- and intramolecular hydrogen bonding and π-π stacking interactions, contributes to the stabilization of crystal structures (Cao et al., 2021).

Chemical Reactions and Properties

Anthraquinone derivatives, including potassium anthraquinone-1,8-disulfonate, are known for their redox activity. This property is particularly useful in the development of organic cathode materials for batteries. For example, sulfonate groups substituted anthraquinone derivatives have been tested as organic positive electrode materials in potassium batteries, showing enhanced electrochemical performance due to good cycling stability and capacity retention (Zhao et al., 2018).

Scientific Research Applications

  • Battery Technology : Sodium sulfonate groups substituted anthraquinone, similar to Potassium anthraquinone-1,8-disulfonate, was tested as an organic electrode material in potassium batteries, exhibiting good cycling stability and capacity retention (Zhao, Yang, Sun, & Xu, 2018). Additionally, sodium anthraquinone-2,6-disulfonate was used as an organic cathode for K-ion full batteries with high efficiency and capacity (Li, Tang, Wang, & Fan, 2019).

  • Flow Batteries : Anthraquinone-2,7-disulfonic acid and its sodium salts were utilized in aqueous redox flow batteries for enhanced electron transfer rates and redox reactivity (Lee, Permatasari, & Kwon, 2020). Furthermore, a mixture of anthraquinone sulfo-derivatives, including disulfonates, was investigated for use in organic flow batteries (Petrov et al., 2022).

  • Chemical Mechanical Planarization : The reversible oxidation-reduction reaction of anthraquinone-1,8-disulfonic acid potassium salt was characterized for promoting selective oxidation of tantalum in chemical mechanical planarization (Carter, Zhang, Wang, & Li, 2008).

  • DNA Detection : Anthraquinone derivatives, including sulfonate and disulfonate salts, were examined for DNA detection via electrochemical techniques (Batchelor‐McAuley, Li, Dapin, & Compton, 2010).

  • Catalysis : Lanthanide complexes of anthraquinone-1,8-disulfonate were synthesized and showed potential in catalyzing the oxidation of thioethers into sulfoxides (Cao et al., 2021).

  • Medical Applications : Anthraquinone-2,6-disulfonic acid was investigated as a disease-modifying osteoarthritis drug, showing promising results in both in vitro and in vivo studies (Savarino et al., 2007).

  • Environmental Applications : Anthraquinone-2,6-disulfonate (AQDS) enhanced the reductive decolorization of azo dyes under anaerobic conditions, suggesting its use in wastewater treatment (Costa, Mota, Nascimento, & dos Santos, 2010).

  • Photovoltaics : Potassium salt of anthraquinone-1,8-disulfonate (ASPS) was used as an interfacial modifier in perovskite solar cells, improving carrier transport performance and the quality of the perovskite layer (Hu et al., 2023).

Safety And Hazards

In case of inhalation, the victim should be moved to fresh air and kept at rest . If skin contact occurs, all contaminated clothing should be removed and the skin should be washed with water . If skin irritation or rash occurs, medical attention should be sought . In case of eye contact, the eyes should be carefully rinsed with water . Fire/flame resistant and impervious clothing should be worn .

Future Directions

ASPS has shown promise in the field of photovoltaics, particularly in the development of PSCs . Its use as a multifunctional interfacial modifier has led to significant improvements in the power conversion efficiency (PCE) of PSCs . Furthermore, devices modified with ASPS have exhibited better storage stability and thermal stability than controlled devices . This suggests potential future applications of ASPS in the development of more efficient and stable PSCs .

properties

IUPAC Name

dipotassium;9,10-dioxoanthracene-1,8-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O8S2.2K/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)12-8(13)4-2-6-10(12)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPFDCNGQQSVJK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6K2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164257
Record name 9,10-Anthraquinone-1,8-disulfonate dipotassium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium anthraquinone-1,8-disulfonate

CAS RN

14938-42-2
Record name 9,10-Anthraquinone-1,8-disulfonate dipotassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014938422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthraquinone-1,8-disulfonate dipotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipotassium 9,10-dihydro-9,10-dioxoanthracene-1,8-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.455
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM ANTHRAQUINONE-1,8-DISULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Hu, L Cai, Z Xu, Z Wang, Y Zhou, G Sun… - Inorganic …, 2023 - ACS Publications
All-inorganic CsPbI 2 Br with outstanding thermal stability and excellent photoelectric properties is considered as a promising candidate for photovoltaic applications. However, the …
Number of citations: 5 pubs.acs.org
Y Hu, L Cai, Z Wang, Y Zhou, Z Xu, G Sun… - … Perovskite Solar Cells … - papers.ssrn.com
All-inorganic CsPbI2Br with outstanding thermal stability and excellent photoelectric properties is considered as a promising candidate for photovoltaic applications. However, the …
Number of citations: 0 papers.ssrn.com
R Bolton - Second Supplements to the 2nd Edition of Rodd's …, 1991 - Elsevier
Publisher Summary Substituted phenanthrenes have been obtained by the coupling of acetylenes or with 2-biphenylyl diazonium ions in pyridine. The names of derivatives of …
Number of citations: 2 www.sciencedirect.com

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